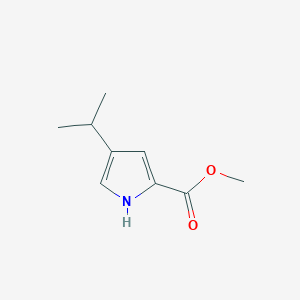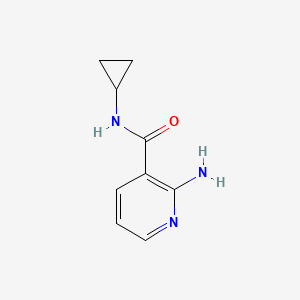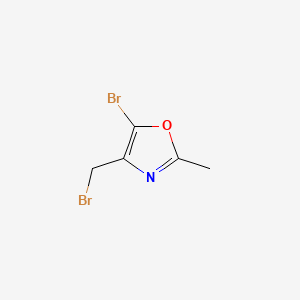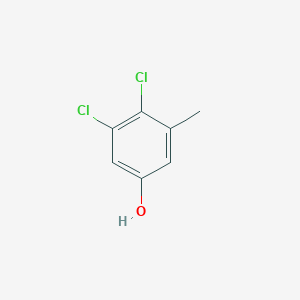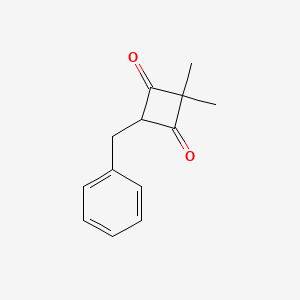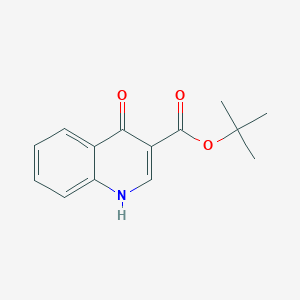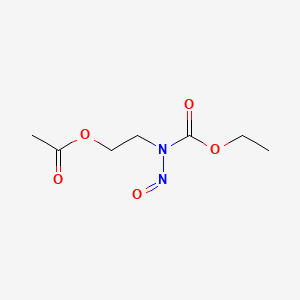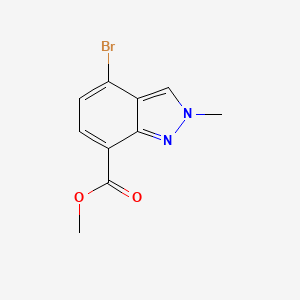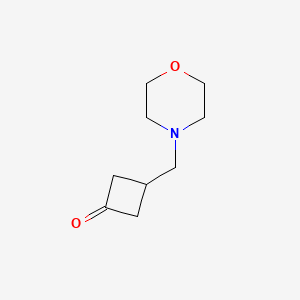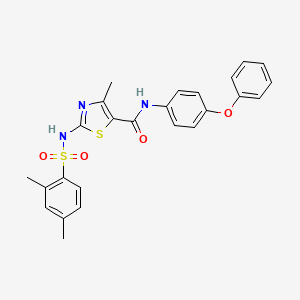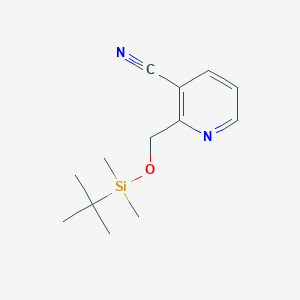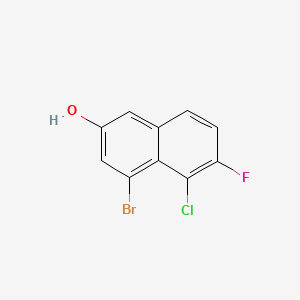
4-Bromo-5-chloro-6-fluoro-2-naphthalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-6-fluoro-2-naphthalenol is a halogenated naphthalenol derivative This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the naphthalenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-6-fluoro-2-naphthalenol typically involves halogenation reactions. One common method is the stepwise introduction of bromine, chlorine, and fluorine atoms to the naphthalenol core. The reaction conditions often include the use of halogenating agents such as bromine, chlorine gas, and fluorine sources under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-chloro-6-fluoro-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalenol derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-6-fluoro-2-naphthalenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new halogenated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloro-6-fluoro-2-naphthalenol involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-fluoro-6-nitrophenol
- 5-Bromo-4-fluoro-2-methylaniline
- 2-Bromo-5-fluoropyridine
Uniqueness
4-Bromo-5-chloro-6-fluoro-2-naphthalenol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the naphthalenol structure. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C10H5BrClFO |
|---|---|
Peso molecular |
275.50 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H5BrClFO/c11-7-4-6(14)3-5-1-2-8(13)10(12)9(5)7/h1-4,14H |
Clave InChI |
NHSNMMLPCUOVFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C(C=C(C=C21)O)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


